N-benzyl-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide -

N-benzyl-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide

Catalog Number: EVT-5562883
CAS Number:
Molecular Formula: C17H17N5OS
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-Benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate []

    2. (1H-Tetrazol-5-yl)-Allenes []

      Compound Description: This class of compounds represents a novel group of allenes featuring a 1H-tetrazol-5-yl substituent. These compounds are reactive towards aziridines, leading to the formation of either tetrasubstituted pyrroles or 4-methylenepyrrolidines depending on the specific reaction conditions and substituents on the allene. []

    3. N-(1-benzyltetrazol-5-yl)-substituted polyamines []

      Compound Description: This group encompasses linear α,ω-diamines and polyamines where the terminal amino groups are substituted with a 1-benzyltetrazol-5-yl moiety. These compounds are synthesized from corresponding N-benzyl-N'-trityl-α,ω-diamines or Nα,Nω-ditritylpolyamines. []

    4. 8-Amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride []

      Compound Description: This compound is a chromen derivative with an 8-amino and a 2-(1H-tetrazol-5-yl) substituent. It is synthesized through a multi-step process and holds potential value due to its unique structure. []

    5. N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides []

      Compound Description: These compounds are quinazolinone derivatives that were synthesized and tested for their anticonvulsant activity. They feature a 1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl group linked to an acetamide moiety, which is further substituted with a (2,4-dichlorophenyl)methyl group. Despite their structural similarity to promising anticonvulsant compounds, these derivatives did not exhibit significant anticonvulsant activity. []

    6. (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds []

      Compound Description: This group of compounds consists of 5-arylidene-2-thioxothiazolidinone derivatives that exhibited mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. They were synthesized through a multi-step process involving Knoevenagel condensation. []

    7. 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives []

      Compound Description: This series of compounds was designed and synthesized to investigate their antihypertensive activity. They are characterized by a benzimidazole core structure with a 2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl substituent at the 1-position and a variety of substituted phenyl amino groups at the 2-position. The synthesis involved the reaction of 2-(α-bromo benzyl) benzimidazole with Schiff bases derived from ortho-substituted biphenyl tetrazoles. []

    8. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile []

      Compound Description: This compound, a novel pyrrole derivative, is synthesized through a reaction between N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. It features a complex structure with a pyrrole ring, a tetrahydroindole moiety, a benzoyl group, and a benzyl group. []

    9. [(Benzyl Thio) Benzimidazole -N- (Methylene-5-Yl)] - 4,5- Di Substituted 1,2,4-Triazole Derivatives []

      Compound Description: This group of 2-mercaptobenzimidazole derivatives features a 1,2,4-triazole ring connected to a benzimidazole moiety through a thiomethylene bridge. They exhibit promising antimicrobial and anti-inflammatory activities. []

    10. BAY 41-2272 []

      Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator known for its potential in treating erectile dysfunction. It exerts its effects through two main mechanisms: sGC activation, which increases intracellular cGMP levels, and stimulation of the sodium pump, which is independent of cGMP. []

    11. 3-(1-Benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)- acrylonitrile Derivatives []

      Compound Description: These are unsymmetrically substituted acrylonitrile derivatives incorporating two indole moieties, one of which has a 1-benzyl substituent. They were synthesized through a green chemistry approach and exhibited antimicrobial activities. []

    12. (S)-2-(1-Benzyl-5-bromo-1H-indol-3-yl)-2-hydroxy-N-methylacetamide []

      Compound Description: This compound is a chiral indole derivative with a 1-benzyl substituent. It exhibits both intra- and intermolecular hydrogen bonding interactions in its crystal structure. []

    13. Benzydaminium cephazolinate []

      Compound Description: This compound is a mutual prodrug, meaning it combines two pharmacologically active agents, cephazolin and benzydamine, into a single molecule. It features a benzydamine moiety linked to a cephazolin molecule through an ester bond. []

    14. 5-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-5H-isoxazolo(5',4':5,6)pyrido(2,3-b)indoles []

      Compound Description: These novel compounds are bioisosteres of neocryptolepine derivatives and were designed for their potential anticancer activity. They feature an isoxazolo[5’,4’:5’,6]pyrido[2,3-b]indole core structure with a 1-benzyl-1H-1,2,3-triazol-4-ylmethyl substituent at the 5-position. []

    15. N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides []

      Compound Description: These compounds act as precursors in a radical cyclization reaction, transforming into octahydroindole-2,7-dione derivatives upon treatment with Bu3SnH and AIBN. []

    16. 8-(1-Benzyl-1H-pyrazol-4-yl)xanthines []

      Compound Description: This group encompasses a series of xanthine derivatives characterized by a 1-benzyl-1H-pyrazol-4-yl substituent at the 8-position. These compounds are potent and selective antagonists for the A2B adenosine receptor and are structurally designed to target bronchial hyperresponsiveness in asthma. []

    17. Bis(N-oxy-2-(1H-tetrazol-1-yl)acetamide κ2O,O′)-diaqua-zinc(II) []

      Compound Description: This compound is a zinc complex where the zinc ion coordinates with two N-oxy-2-(1H-tetrazol-1-yl)acetamide ligands and two water molecules. The structure is characterized by a distorted octahedral geometry around the zinc center. []

    18. 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide []

      Compound Description: This compound belongs to the benzothiazole class and is designed as a potential anti-inflammatory agent. Its structure features a tetrazole ring linked to the benzothiazole core through a thioacetamide group. []

    19. N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide Derivatives []

      Compound Description: These are a series of acetamide derivatives incorporating a 1,2,4-triazole ring with a 4-ethyl substituent. These compounds were investigated for their α-glucosidase inhibitory potential, with one derivative demonstrating higher activity than the positive control acarbose. []

    20. N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide []

      Compound Description: This compound, a thrombin inhibitor, features a morpholinone core and a benzyl group. The synthesis involves a chemoenzymatic approach, highlighting the importance of chirality in biological activity. []

    21. N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide []

      Compound Description: This compound is a benzamide derivative incorporating an indazole moiety with a 3,5-difluorobenzyl group. It has shown potential in treating diseases associated with deregulated protein kinase activity. []

    22. 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole Monohydrate []

      Compound Description: This compound contains two tetrazole rings connected by a biphenyl bridge. One of the tetrazoles has a benzyl group attached to its 2-position. The compound crystallizes as a monohydrate, forming chains through hydrogen bonding in its crystal structure. []

    23. N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide []

      Compound Description: This compound is an indole derivative featuring a phenylsulfonyl group and a bromo substituent. It forms molecular chains in its crystal structure through hydrogen bonding and C-H...π interactions. []

    24. (E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one []

      Compound Description: This compound contains a triazole ring with a benzyl group and a phenylpropenone moiety. Its crystal structure reveals two independent molecules forming dimers through weak C—H⋯N hydrogen bonds. []

    25. (E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one []

      Compound Description: This compound is structurally similar to the previous one but features a fluorophenyl group instead of a simple phenyl group. Like its analogue, it forms dimers through hydrogen bonding in its crystal structure. []

    26. 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine Derivatives []

      Compound Description: This series of tryptamine derivatives is designed to interact with the vascular 5-HT1B-like receptors. These compounds feature a tryptamine core structure with a (N-benzyl)carboxamido group at the 2-position and different substituents at the 5-position, primarily focusing on ethylene-linked heterocycles. []

    27. N-(2,2-Dimethyl-1,3-dioxan-5-yl)-1H-indazole-3-carboxamide []

      Compound Description: This indazole derivative serves as a key intermediate in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, a potent 5-HT3 receptor antagonist. []

    28. 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile []

      Compound Description: This compound is an indole derivative with a pyrrolidine ring and a benzyl substituent. It exhibits potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse-transcriptase inhibitor. []

    29. N-Benzyl-N-methylethenesulfonamide []

      Compound Description: This sulfonamide serves as a novel intermediate in the synthesis of Naratriptan, a medication used to treat migraines. []

    30. 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-perimidin-2(3H)-one []

      Compound Description: This compound, often referred to as dPer, is a synthetic nucleoside analogue that exhibits specific recognition for O6-benzyl-2′-deoxyguanosine (O6-Bn-dG) in DNA. This recognition arises from dPer's ability to intercalate into the DNA duplex and provide a binding pocket for the benzyl group of O6-Bn-dG. []

    31. 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines []

      Compound Description: These are a series of thienopyrimidine derivatives containing a benzimidazole moiety. They were investigated as potential antibacterial agents, specifically targeting the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). These compounds showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. []

    32. N,N,N-Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) []

      Compound Description: TBTA is a widely used reagent in organic synthesis, specifically as an accelerating ligand in copper(I)-catalyzed azide-alkyne cycloaddition reactions, commonly known as CuAAC or click chemistry. []

    33. 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione []

      Compound Description: This compound is a triazoline-3-thione derivative containing both an adamantyl and a benzyl group. Its crystal structure reveals the formation of dimers through N—H⋯S hydrogen bonds. []

    34. 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine []

      Compound Description: This compound is a pyrimidine derivative with a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group and a 2,4-dichlorophenyl substituent. It exhibits good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    35. 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl) pyrimidin-2-amine []

      Compound Description: This compound is a pyrimidine derivative incorporating a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group and a 3-methoxyphenyl substituent. It forms a complex network of hydrogen bonds in its crystal structure. []

    36. N- (tetrazol-5-yl) - and N- (triazol-5-yl) arylcarboxylic acids Amides []

      Compound Description: This series focuses on arylcarboxylic acid amides bearing either a tetrazole or a triazole ring linked through a nitrogen atom. These compounds are highlighted for their potential use as herbicides, showcasing their ability to influence plant growth and development. []

    37. 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine []

      Compound Description: This compound is a pyrazole derivative incorporating a piperazine ring and serves as a key intermediate in the synthesis of Teneligliptin, a medication used to treat Type 2 Diabetes (T2D). []

    38. 1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) []

      Compound Description: ML380 is a potent positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor (mAChR) subtype 5 (M5). This compound exhibits modest CNS penetration and has potential therapeutic applications in neurological disorders. []

    39. 1-Benzyl-2-[1-(5-methyl-1H-pyrazol-3-yl)-2-phenylethyl]benzimidazole []

      Compound Description: This compound contains a benzimidazole core with a 1-benzyl substituent and a pyrazole ring linked through a phenylethyl bridge. It exhibits intramolecular C—H⋯N hydrogen bonding in its structure. []

    40. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

      Compound Description: This compound is a polyheterocyclic molecule containing a pyrrolopyridine core and a 1,2,3-triazole ring linked by a methylene bridge. It was synthesized through a multi-step process involving an Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. []

    41. 2-(1-Benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole []

      Compound Description: This compound consists of an imidazole ring linked to an oxadiazole ring. It has a benzyl group attached to the imidazole ring. In its crystal structure, the two heterocyclic rings are almost coplanar, while the phenyl ring of the benzyl group is nearly perpendicular to the plane. []

    42. 6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione []

      Compound Description: This compound features a pyrimidine ring with a thione group, a methoxyphenyl substituent, and a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group. Its crystal structure is characterized by supramolecular chains formed through C–H...O contacts and N-H...S hydrogen bonds. []

    Properties

    Product Name

    N-benzyl-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide

    IUPAC Name

    N-benzyl-2-(1-benzyltetrazol-5-yl)sulfanylacetamide

    Molecular Formula

    C17H17N5OS

    Molecular Weight

    339.4 g/mol

    InChI

    InChI=1S/C17H17N5OS/c23-16(18-11-14-7-3-1-4-8-14)13-24-17-19-20-21-22(17)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23)

    InChI Key

    AFFKMDBSAFXIEG-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2CC3=CC=CC=C3

    Canonical SMILES

    C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2CC3=CC=CC=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.